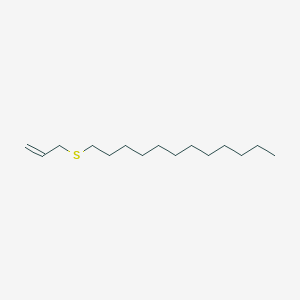![molecular formula C18H14N4O4Si2 B14421536 (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] CAS No. 85314-84-7](/img/structure/B14421536.png)
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is a chemical compound with the molecular formula C18H14N4O4Si2. This compound is characterized by the presence of two isocyanate groups attached to a phenyl ring, which is further connected to a silicon atom through an ethane-1,2-diyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] typically involves the reaction of phenylsilane derivatives with ethane-1,2-diyl diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the production of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Formation of siloxanes or silanols.
Reduction: Formation of diamines.
Substitution: Formation of ureas or carbamates.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves the interaction of its isocyanate groups with nucleophilic sites on target molecules. This interaction leads to the formation of stable covalent bonds, which can modify the properties of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to covalent modification and cross-linking.
Comparación Con Compuestos Similares
- (Methane-1,1-diyl)bis[diisocyanato(phenyl)silane]
- (Propane-1,3-diyl)bis[diisocyanato(phenyl)silane]
- (Butane-1,4-diyl)bis[diisocyanato(phenyl)silane]
Uniqueness: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is unique due to its specific ethane-1,2-diyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage influences the reactivity and stability of the compound, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
85314-84-7 |
|---|---|
Fórmula molecular |
C18H14N4O4Si2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[diisocyanato(phenyl)silyl]ethyl-diisocyanato-phenylsilane |
InChI |
InChI=1S/C18H14N4O4Si2/c23-13-19-27(20-14-24,17-7-3-1-4-8-17)11-12-28(21-15-25,22-16-26)18-9-5-2-6-10-18/h1-10H,11-12H2 |
Clave InChI |
NBBCFDOPIUFSPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CC[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
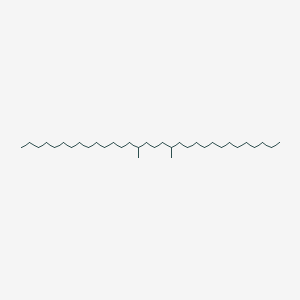
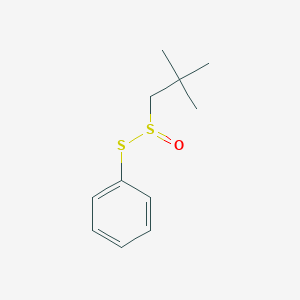
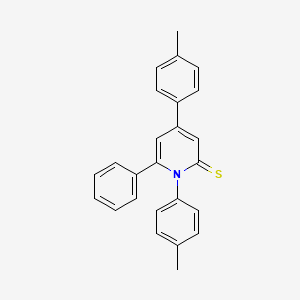
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
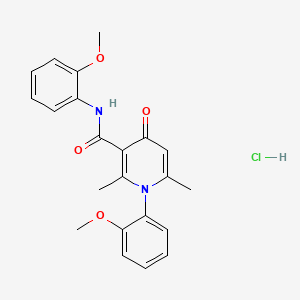
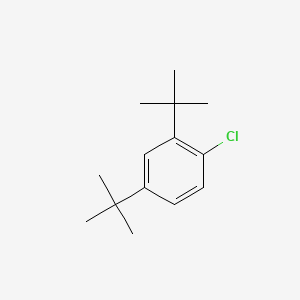
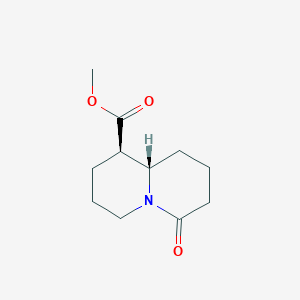
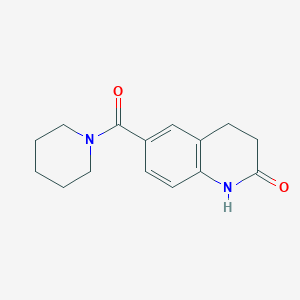
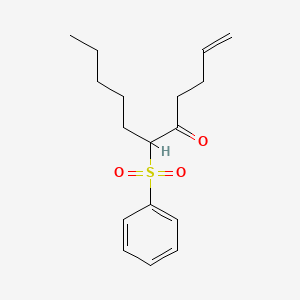
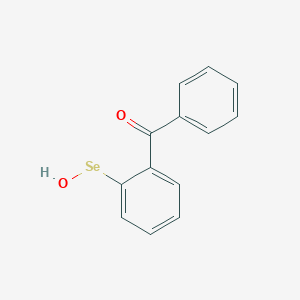
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

